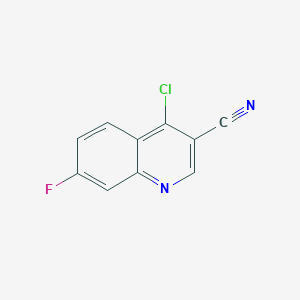
4-Chloro-7-fluoroquinoline-3-carbonitrile
Overview
Description
“4-Chloro-7-fluoroquinoline-3-carbonitrile” is a chemical compound with the molecular formula C10H4ClFN2 . It is a white to yellow solid .
Molecular Structure Analysis
The molecular structure of “4-Chloro-7-fluoroquinoline-3-carbonitrile” consists of a quinoline core, which is a heterocyclic aromatic organic compound. This core is substituted at the 4th position by a chlorine atom and at the 7th position by a fluorine atom. The 3rd position of the quinoline core is substituted by a carbonitrile group .Physical And Chemical Properties Analysis
The compound has a molecular weight of 206.60 g/mol . It is a white to yellow solid with a predicted density of 1.44±0.1 g/cm3 . The predicted boiling point is 351.7±37.0 °C .Scientific Research Applications
-
- Fluorinated quinolines have been used in the development of various drugs due to their enhanced biological activity. For example, fluoroquine and mefloquine are synthetic antimalarial drugs that incorporate the quinoline structure .
- The methods of application typically involve the synthesis of the quinoline structure, followed by the incorporation of the fluorine atom. This can be achieved through a variety of synthetic methods, including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .
- The outcomes of these applications have resulted in drugs with enhanced biological activity, providing effective treatments for various diseases .
-
- Some fluorinated quinolines have found application in agriculture .
- The methods of application and experimental procedures in this field would likely involve the use of these compounds as pesticides or herbicides, although the specific details are not provided in the source .
- The outcomes of these applications would be the effective control of pests or weeds, contributing to increased agricultural productivity .
-
- Fluorinated quinolines have also been used as components for liquid crystals .
- The methods of application in this field would likely involve the synthesis of the quinoline structure, followed by the incorporation of the fluorine atom, similar to the methods used in pharmaceutical applications .
- The outcomes of these applications would be the production of liquid crystals with unique properties, which could be used in various technological applications .
-
- Fluorinated quinolines, including fluoroquinolones, have been found to exhibit a broad spectrum of antibacterial activity .
- The methods of application typically involve the synthesis of the quinoline structure, followed by the incorporation of the fluorine atom. This can be achieved through a variety of synthetic methods .
- The outcomes of these applications have resulted in drugs with enhanced antibacterial activity .
-
- Many synthetic quinolines, including fluorinated ones, have been found to inhibit various enzymes .
- The methods of application in this field would likely involve the use of these compounds as enzyme inhibitors, although the specific details are not provided in the source .
- The outcomes of these applications would be the effective inhibition of various enzymes, contributing to the understanding and potential treatment of various diseases .
-
- Quinolines, including fluorinated ones, have been used in the production of cyanine dyes .
- The methods of application in this field would likely involve the synthesis of the quinoline structure, followed by the incorporation of the fluorine atom, similar to the methods used in pharmaceutical applications .
- The outcomes of these applications would be the production of cyanine dyes with unique properties, which could be used in various technological applications .
-
- Quinoline heterocycle is a useful scaffold to develop bioactive molecules used as anticancer .
- The methods of application typically involve the synthesis of the quinoline structure, followed by the incorporation of the fluorine atom .
- The outcomes of these applications have resulted in drugs with enhanced anticancer activity .
-
- The quinoline skeleton has been used for a long time as a basic structure for search of synthetic antimalarial drugs .
- The methods of application in this field would likely involve the use of these compounds as antimalarial drugs .
- The outcomes of these applications would be the effective treatment of malaria .
Safety And Hazards
The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to GHS classification . The hazard statements include H302 (Harmful if swallowed) and H318 (Causes serious eye damage) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
4-chloro-7-fluoroquinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4ClFN2/c11-10-6(4-13)5-14-9-3-7(12)1-2-8(9)10/h1-3,5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLDPOBFSPURDRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C=C1F)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00634506 | |
| Record name | 4-Chloro-7-fluoroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00634506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-7-fluoroquinoline-3-carbonitrile | |
CAS RN |
622369-70-4 | |
| Record name | 4-Chloro-7-fluoroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00634506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 622369-70-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

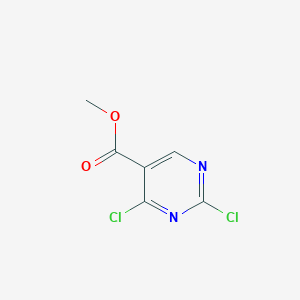
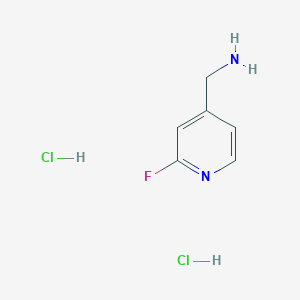
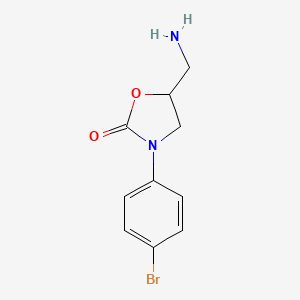
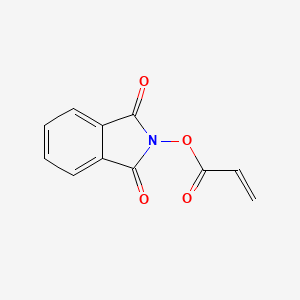
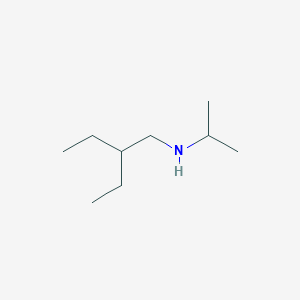
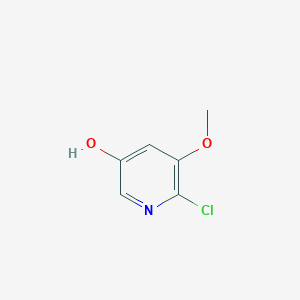

![Ethyl 5-oxotricyclo[4.3.1.1~3,8~]undecane-4-carboxylate](/img/structure/B1371429.png)
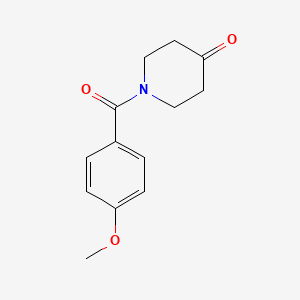
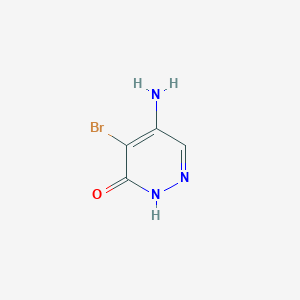

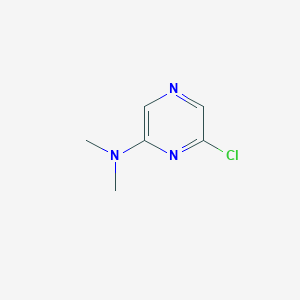
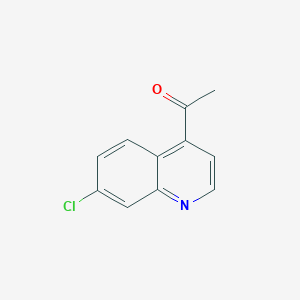
![2-((benzo[d]thiazol-2-ylthio)methyl)-5-hydroxy-4H-pyran-4-one](/img/structure/B1371438.png)